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A Comparative Pharmacodynamic Profile:
Ceftolozane vs. Ceftazidime
This guide provides a detailed comparison of the pharmacodynamic properties of ceftolozane
and ceftazidime, two cephalosporin antibiotics critical in the management of infections caused

by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. The

addition of β-lactamase inhibitors, tazobactam to ceftolozane and avibactam to ceftazidime,

significantly broadens their spectrum of activity. This document is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview supported

by experimental data.

In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of ceftolozane, often combined with tazobactam (C/T), is consistently

demonstrated to be superior to ceftazidime, particularly against challenging isolates of P.

aeruginosa. Ceftolozane's structural design, featuring a heavier side-chain, provides enhanced

stability against hydrolysis by AmpC β-lactamases, a common resistance mechanism in P.

aeruginosa.[1] Furthermore, its efficacy is less affected by the loss of porin channels, another

mechanism that can reduce the susceptibility to ceftazidime.[1]

Numerous studies highlight that C/T exhibits greater in vitro activity against multidrug-resistant

(MDR) and extensively drug-resistant (XDR) P. aeruginosa compared to ceftazidime/avibactam

(CZA).[2] Against β-lactam-resistant P. aeruginosa, C/T has shown higher susceptibility rates
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than CZA (72.5% vs. 61.8%).[3] Notably, a significant portion of CZA-resistant isolates remain

susceptible to C/T.[3]

However, the activity of CZA is noteworthy against isolates producing certain β-lactamases,

such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48, where it generally

shows better activity than C/T. Against extended-spectrum β-lactamase (ESBL)-producing

isolates, both combinations show high susceptibility, though CZA may have slightly lower

minimum inhibitory concentrations (MICs).

Table 1: Comparative In Vitro Activity against
Pseudomonas aeruginosa

Antibiotic
Combinatio
n

Isolate
Phenotype

MIC50
(µg/mL)

MIC90
(µg/mL)

Susceptibili
ty (%)

Reference

Ceftolozane/

Tazobactam

Multidrug-

Resistant
0.5 4 95

Ceftazidime/

Avibactam

Multidrug-

Resistant
1.5 - 94

Ceftolozane/

Tazobactam

Meropenem-

Resistant
- - 92

Ceftazidime/

Avibactam

Meropenem-

Resistant
- - 92

Ceftolozane/

Tazobactam

Beta-Lactam-

Resistant
- - 72.5

Ceftazidime/

Avibactam

Beta-Lactam-

Resistant
- - 61.8

Table 2: Comparative In Vitro Activity against
Enterobacteriaceae
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Antibiotic
Combinatio
n

Organism
Group

MIC50
(µg/mL)

MIC90
(µg/mL)

Susceptibili
ty (%)

Reference

Ceftolozane/

Tazobactam

ESBL-

producing

isolates

0.38 - 96.6

Ceftazidime/

Avibactam

ESBL-

producing

isolates

0.125 - 100

Ceftolozane/

Tazobactam

Carbapenem-

Resistant

Enterobacteri

aceae (CRE)

≥256 - 10

Ceftazidime/

Avibactam

Carbapenem-

Resistant

Enterobacteri

aceae (CRE)

≥256 - 45

In Vivo Efficacy: Animal Model Data
Animal infection models are crucial for evaluating the in vivo pharmacodynamics of

antimicrobial agents and for predicting their clinical success. A rabbit pneumonia model was

utilized to compare the efficacy of ceftolozane with ceftazidime and other β-lactams against P.

aeruginosa. In this model, ceftolozane demonstrated dose-dependent efficacy. A higher dose

of ceftolozane (2g three times daily) resulted in a significantly greater reduction in pulmonary

bacterial load compared to a lower dose (1g three times daily) and was more effective than

ceftazidime. At the 1g dose, ceftolozane showed efficacy equivalent to that of ceftazidime.

Table 3: In Vivo Efficacy in a Rabbit Pneumonia Model
against P. aeruginosa
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Treatment Group
Mean Pulmonary Bacterial
Load (log₁₀ CFU/g of lung)

Reference

Control 6.3 ± 0.9

Ceftolozane (1g) 4.9 ± 0.3

Ceftolozane (2g) 3.6 ± 0.3

Ceftazidime 4.8 ± 0.2

Imipenem 3.9 ± 0.3

Piperacillin/Tazobactam 5.5 ± 0.8

Pharmacokinetic/Pharmacodynamic (PK/PD)
Parameters
The primary PK/PD index associated with the efficacy of β-lactam antibiotics is the percentage

of the dosing interval during which the free drug concentration remains above the MIC (%fT >

MIC). For critically ill patients, a target of 100% fT > MIC is often suggested. Both

ceftolozane/tazobactam and ceftazidime/avibactam are primarily eliminated by the kidneys,

necessitating dose adjustments in patients with renal impairment. Pharmacokinetic simulations

are employed to optimize dosing regimens to achieve the desired PK/PD targets.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacodynamic

studies. Below are standardized protocols for key experiments cited in the comparison of

ceftolozane and ceftazidime.

Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution:

Preparation of Antibiotic Solutions: Stock solutions of ceftolozane and ceftazidime (with their

respective β-lactamase inhibitors at a fixed concentration, e.g., 4 µg/mL) are prepared. Serial

two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well

microtiter plates.
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Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies

are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension

is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105

colony-forming units (CFU)/mL in each well.

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth.

2. Etest:

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is

prepared.

Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across

the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

Application of Etest Strips: Etest strips, which have a predefined gradient of the antibiotic,

are placed on the agar surface.

Incubation: The plates are incubated under the same conditions as the broth microdilution

method.

Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the

point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Time-Kill Assay
Preparation: Log-phase bacterial cultures (approximately 106 CFU/mL) are prepared in

CAMHB.

Antibiotic Exposure: Antibiotics are added at concentrations corresponding to their free peak

physiological levels.

Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8,

and 24 hours).
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Quantification: The samples are serially diluted and plated on agar to determine the number

of viable bacteria (CFU/mL).

Analysis: The change in bacterial count over time is plotted. Bactericidal activity is typically

defined as a ≥3-log₁₀ reduction in the initial bacterial inoculum.

Animal Infection Model (Neutropenic Murine Thigh
Infection Model)

Induction of Neutropenia: Mice are rendered neutropenic by the administration of

cyclophosphamide prior to infection. This minimizes the confounding effects of the host

immune system.

Infection: A standardized inoculum of the test organism (e.g., 106 - 107 CFU) is injected into

the thigh muscle of the mice.

Treatment: Antibiotic therapy is initiated at a specified time post-infection. Different dosing

regimens are administered to different groups of animals.

Efficacy Assessment: At the end of the treatment period (e.g., 24 or 48 hours), the mice are

euthanized, and the thighs are excised and homogenized. The number of viable bacteria in

the thigh tissue is quantified by plating serial dilutions.

PK/PD Analysis: Blood samples are collected at various time points to determine the

pharmacokinetic profile of the drug. The relationship between drug exposure (e.g., %fT >

MIC) and the observed antibacterial effect (reduction in bacterial load) is then modeled.

Visualizing Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

